3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
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Overview
Description
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₇N It is a cyclohexane derivative with amine functionality, characterized by the presence of methyl groups at the 3 and 5 positions of the cyclohexane ring and a 3-methylbutan-2-yl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.
Introduction of Methyl Groups: The methyl groups at the 3 and 5 positions can be introduced through Friedel-Crafts alkylation or other alkylation reactions using appropriate methylating agents.
Amination: The introduction of the amine group can be achieved through reductive amination or nucleophilic substitution reactions. The 3-methylbutan-2-yl group can be introduced via alkylation of the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts such as palladium or platinum for hydrogenation reactions.
Solvents: Selection of suitable solvents like toluene or dichloromethane to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexane ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to signal transduction and cellular responses.
Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic pathways and biochemical processes.
Pathway Modulation: Modulation of signaling pathways, influencing cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
- 2,3-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
Uniqueness
3,5-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is unique due to the specific positioning of the methyl groups on the cyclohexane ring and the 3-methylbutan-2-yl substituent on the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
3,5-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-9(2)12(5)14-13-7-10(3)6-11(4)8-13/h9-14H,6-8H2,1-5H3 |
InChI Key |
ZCUQVWDSXFIVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(C)C(C)C)C |
Origin of Product |
United States |
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